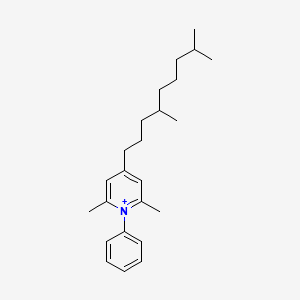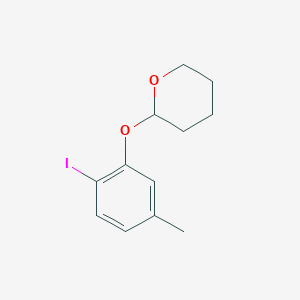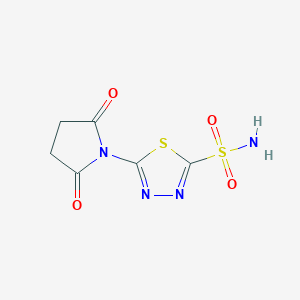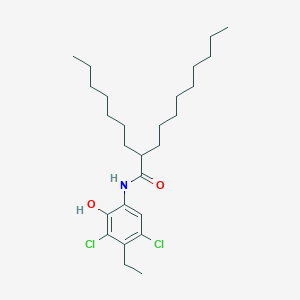![molecular formula C14H24N2O B14265336 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL CAS No. 137449-89-9](/img/structure/B14265336.png)
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of 3-(4-Amino-3-methylphenyl)propionic acid, which is then subjected to a series of reactions to introduce the butan-1-OL moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent quality and yield. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted amines .
Applications De Recherche Scientifique
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-{[3-(4-Amino-3-methylphenyl)prop
Propriétés
Numéro CAS |
137449-89-9 |
|---|---|
Formule moléculaire |
C14H24N2O |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
4-[3-(4-amino-3-methylphenyl)propylamino]butan-1-ol |
InChI |
InChI=1S/C14H24N2O/c1-12-11-13(6-7-14(12)15)5-4-9-16-8-2-3-10-17/h6-7,11,16-17H,2-5,8-10,15H2,1H3 |
Clé InChI |
QDPCKSNBNXLHTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCCNCCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)



![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)







![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
